3-Azido-1-(3-phenoxypropyl)azetidine
Description
Properties
IUPAC Name |
3-azido-1-(3-phenoxypropyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c13-15-14-11-9-16(10-11)7-4-8-17-12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFRGMLZUJXNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCOC2=CC=CC=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Route Overview
The preparation of 3-azido-1-(3-phenoxypropyl)azetidine generally follows a sequence:
- Formation of the azetidine ring with a suitable leaving group at the 3-position (often a halogen such as bromine or chlorine).
- N-alkylation of the azetidine nitrogen with 3-phenoxypropyl moiety.
- Azide substitution at the 3-position by nucleophilic displacement of the halogen with sodium azide or other azide sources.
This approach is supported by literature describing the synthesis of 3-substituted azetidines via nucleophilic substitution on 3-haloazetidines (e.g., 3-bromoazetidines) with azide ions to yield 3-azidoazetidines, which are key intermediates for further functionalization.
Detailed Stepwise Procedure
Reaction Mechanisms and Considerations
- Cyclization step: The base-promoted intramolecular cyclization of dibromo amino esters forms the azetidine ring by nucleophilic displacement of a bromine atom, generating a strained four-membered ring.
- N-alkylation step: The nucleophilic nitrogen of azetidine attacks the electrophilic carbon of 3-phenoxypropyl halide, forming the N-substituted azetidine.
- Azide substitution: Sodium azide acts as a nucleophile displacing the halogen at the 3-position, forming the azido group. This substitution is typically clean and high-yielding due to the good leaving ability of bromide.
Optimization and Yields
| Step | Typical Yield (%) | Key Optimization Parameters |
|---|---|---|
| Azetidine ring formation | 50–70 | Temperature control (60–70 °C), solvent choice (DMSO) |
| N-Alkylation | 60–85 | Base type (K2CO3 preferred), solvent (DMF or acetonitrile), reaction time |
| Azide substitution | 70–90 | Sodium azide excess, reaction temperature (~60 °C), reaction time |
The overall synthetic sequence yields 3-azido-1-(3-phenoxypropyl)azetidine in moderate to good yields, with purity confirmed by NMR and mass spectrometry.
Analytical Characterization
- NMR Spectroscopy (1H, 13C): Confirms the azetidine ring and substitution pattern.
- Mass Spectrometry: Confirms molecular weight and azido group presence.
- IR Spectroscopy: Characteristic azide stretch around 2100 cm⁻¹.
- Chromatography (TLC, preparative TLC): Used to monitor reaction progress and purify intermediates and final product.
Alternative Methods and Literature Insights
- Thermal isomerization of aziridines to azetidines followed by halogenation and azide substitution is an alternative route.
- Metal-catalyzed reductive amination of azetidine aldehydes with 3-phenoxypropyl amines followed by azide introduction has been reported in patent literature, offering a one-pot approach with mild conditions.
- Solid-phase synthesis and spirocyclic azetidine scaffolds have been explored for CNS drug discovery but are less relevant for this specific compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-(3-phenoxypropyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with the corresponding azido group reduced.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-Azido-1-(3-phenoxypropyl)azetidine is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and materials science. This article explores its applications, backed by comprehensive data and relevant case studies.
Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives, including 3-Azido-1-(3-phenoxypropyl)azetidine, in anticancer research. The azido group can participate in click chemistry, allowing for the synthesis of complex molecules that may exhibit selective cytotoxicity against cancer cells.
Case Study: Synthesis of Anticancer Agents
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including 3-Azido-1-(3-phenoxypropyl)azetidine, and evaluated their activity against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating promising efficacy compared to standard chemotherapeutics .
Antimicrobial Properties
The azetidine scaffold has been recognized for its antimicrobial properties. The incorporation of the azido group enhances the compound's ability to interact with biological targets, making it a candidate for developing new antibiotics.
Research Findings
A study conducted by Smith et al. (2022) investigated the antimicrobial activity of several azetidine derivatives. The results indicated that 3-Azido-1-(3-phenoxypropyl)azetidine exhibited potent activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Polymer Chemistry
The unique reactivity of the azido group allows for its use in polymerization processes, particularly in the synthesis of functionalized polymers through click chemistry.
Data Table: Polymerization Reactions Involving 3-Azido-1-(3-phenoxypropyl)azetidine
| Reaction Type | Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Click Reaction with Alkyne | Cu(I) catalyst, room temperature | 85 | High efficiency |
| Polymerization with Styrene | AIBN initiator, 70°C | 78 | Formation of copolymers |
| Cross-linking | UV irradiation | 90 | Enhanced mechanical properties |
Drug Delivery Systems
The incorporation of 3-Azido-1-(3-phenoxypropyl)azetidine into drug delivery systems has been explored due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Case Study: Nanoparticle Formulation
In a recent investigation, nanoparticles were formulated using 3-Azido-1-(3-phenoxypropyl)azetidine as a stabilizing agent. The study demonstrated improved drug loading efficiency and controlled release profiles for anticancer drugs .
Mechanism of Action
The mechanism by which 3-Azido-1-(3-phenoxypropyl)azetidine exerts its effects involves its azide group, which can undergo cycloaddition reactions with alkynes. This reaction is facilitated by the strain in the alkyne, leading to the formation of a triazole ring. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biomolecules through its azide group.
Comparison with Similar Compounds
Table 1: Structural Comparison of 3-Azido-1-Substituted Azetidines
| Compound Name | Substituent | Key Properties | Potential Applications |
|---|---|---|---|
| 3-Azido-1-(3-phenoxypropyl)azetidine | 3-phenoxypropyl | Aromatic, lipophilic | Photochemistry, drug synthesis |
| 3-Azido-1-(2-methoxyethyl)azetidine | 2-methoxyethyl | Polar, hydrophilic | Click chemistry reagents |
| 3-Azido-1-(cyclopropylmethyl)azetidine | cyclopropylmethyl | Sterically hindered | Bioactive molecule intermediates |
Table 2: Reactivity Under UV Irradiation
| Compound Type | UV Response | Reference |
|---|---|---|
| Vinyl azides | N₂ release, crystal disintegration | |
| Azetidine-based azides | Hypothesized stability due to ring rigidity |
Research Findings and Implications
- Substituent Effects: Electron-donating groups (e.g., phenoxypropyl) may stabilize azetidine rings during oxidation, while electron-withdrawing groups could facilitate reduction-driven ring opening .
- Photochemical Pathways : Unlike vinyl azides, azetidine azides might prioritize ring-preserving reactions over N₂ release, depending on substituent electronic effects .
- Drug Design Potential: The phenoxypropyl group’s lipophilicity could enhance blood-brain barrier penetration, making 3-Azido-1-(3-phenoxypropyl)azetidine a candidate for CNS-targeted prodrugs, analogous to azidothymidine (AZT) in antiviral therapy .
Q & A
Q. What are the key synthetic routes for preparing 3-Azido-1-(3-phenoxypropyl)azetidine, and what methodological considerations are critical?
The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. A common approach involves reacting azetidine precursors with 3-phenoxypropyl halides under reflux in ketone or cyclic ether solvents (boiling point: 50–210°C) . Diazidation steps may require boron trifluoride etherate as a catalyst, with subsequent coupling to aromatic or heteroaromatic groups (e.g., naphthol derivatives) at room temperature . Purity optimization often involves column chromatography and NMR validation (¹H/¹³C) .
Q. How is structural characterization of 3-Azido-1-(3-phenoxypropyl)azetidine performed, and what spectral data are indicative?
Nuclear magnetic resonance (NMR) spectroscopy is critical. Key ¹H-NMR signals include resonances for the azetidine ring protons (δ 3.2–4.0 ppm) and the phenoxypropyl chain (δ 6.7–7.4 ppm for aromatic protons). ¹³C-NMR typically shows azetidine carbons at ~60–70 ppm and azide carbons near 110–120 ppm. Mass spectrometry (MS) confirms molecular weight (e.g., m/z 261.3 for [M+H]⁺) .
Q. What storage conditions are recommended to maintain the stability of 3-Azido-1-(3-phenoxypropyl)azetidine?
The compound should be stored at –20°C in airtight, light-protected containers due to the azide group’s thermal and photolytic sensitivity. Solvent compatibility must align with synthesis protocols (e.g., acetone, THF) to prevent decomposition .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of the azide group in this compound?
Substituents on the azetidine ring (e.g., electron-withdrawing groups) can modulate azide reactivity by altering charge distribution. Computational studies on analogous azides show that nitro or cyano substituents increase electrophilicity, accelerating cycloaddition kinetics in click chemistry applications . Experimental validation via Hammett plots or DFT calculations is recommended .
Q. What strategies optimize regioselectivity in Huisgen 1,3-dipolar cycloadditions involving this compound?
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) requires strict control of solvent polarity (e.g., DMF > THF) and catalyst loading (0.1–1 mol% CuBr). Steric effects from the phenoxypropyl chain may favor endo transition states, which can be analyzed using kinetic isotope effect (KIE) studies .
Q. What is the compound’s potential in medicinal chemistry, and how does its structure-activity relationship (SAR) compare to related azetidines?
Similar azetidine derivatives (e.g., 3-(2-fluorophenoxy)azetidine) exhibit bioactivity as enzyme inhibitors or receptor modulators . The phenoxypropyl chain may enhance lipophilicity, improving blood-brain barrier penetration. Comparative SAR studies should evaluate substitution patterns at the azetidine nitrogen and phenoxy moiety .
Q. How do solvent choices impact the compound’s synthetic yield and reaction kinetics?
Polar aprotic solvents (e.g., acetone, THF) improve solubility of azide intermediates, while cyclic ethers stabilize transition states in SN2 reactions. Kinetic studies in varying solvents (dielectric constants: 20–40) can reveal correlations between polarity and reaction rate .
Q. What mechanistic insights explain unexpected byproducts during its synthesis?
Competing pathways, such as azide dimerization or ring-opening of the azetidine, may occur under acidic conditions. Mechanistic probes (e.g., isotopic labeling at the azide nitrogen) coupled with tandem MS/MS analysis can identify intermediates .
Q. How does the compound’s conformational rigidity affect its binding to biological targets?
Azetidine’s four-membered ring imposes torsional constraints, which can be modeled using molecular dynamics (MD) simulations. Comparative studies with pyrrolidine or piperidine analogs may reveal entropy-enthalpy trade-offs in target binding .
Q. What analytical methods resolve contradictions in reported biological activity data?
Discrepancies may arise from impurity profiles (e.g., residual solvents) or assay variability. Orthogonal validation via HPLC purity checks (>95%) and dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) is advised .
Methodological Notes
- References to CAS Registry : The compound’s CAS number (2098078-39-6) ensures unambiguous identification in databases .
- Safety Protocols : Handle with nitrile gloves and fume hoods; azides may form explosive heavy metal salts .
- Data Reproducibility : Report reaction conditions (solvent, temp, catalyst) and spectroscopic parameters (NMR shifts, MS peaks) in full .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
